Org 2766

Description

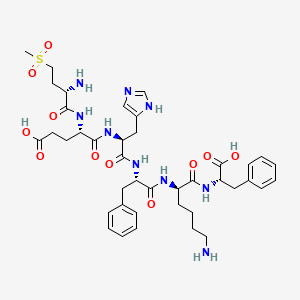

Structure

2D Structure

Properties

CAS No. |

50913-82-1 |

|---|---|

Molecular Formula |

C40H55N9O11S |

Molecular Weight |

870.0 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1 |

InChI Key |

QUCFVNGGGFLOES-ACQYNFKHSA-N |

Isomeric SMILES |

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

50913-82-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XEHFKF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)- ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)- methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9) MSH-ACTH (4-9) analog Org 2766 Org 2766, (all-L)-isomer Org 2766, (D-alpha-Glu)-isomer Org 2766, (D-Phe)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Met O2 Glu His Phe D Lys Phe Oh and Its Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (LPPS), while often more time-consuming than solid-phase methods, remains a powerful strategy, particularly for large-scale production and the synthesis of complex peptide fragments. openaccessjournals.comspringernature.com This approach involves the sequential coupling of protected amino acids in a homogenous solvent system, with purification of the intermediate peptide after each step. openaccessjournals.com The primary challenge lies in the decreasing solubility of the growing peptide chain in organic solvents. thieme-connect.de

Precursor-Based Synthesis (e.g., from Homocystine Dimer)

The synthesis of methionine-containing peptides from precursors like a homocystine dimer is a specialized and less common strategy. This approach would theoretically involve the use of a pre-formed disulfide-linked dimer as a starting scaffold, which would later be chemically modified to yield the desired methionine residues. However, for a complex target like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, this route is not standard. A more direct and widely adopted method involves using a suitably protected Methionine sulfone monomer, Fmoc-Met(O2)-OH, directly in the synthesis. researchgate.net This pre-oxidized building block is stable under typical synthesis conditions and avoids potential side reactions that could occur if oxidizing a methionine-containing peptide post-synthesis. nih.gov

Fragment Condensation Techniques

To mitigate the issues associated with long, stepwise solution-phase synthesis, a fragment condensation approach is often employed. springernature.com This strategy involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. thieme-connect.com For the target hexapeptide, this could be achieved by synthesizing two tripeptide fragments, such as Boc-Met(O2)-Glu(OBzl)-His(Tos)-OH and H-Phe-D-Lys(2-ClZ)-Phe-OBzl, and then coupling them.

This approach offers several advantages:

Improved Solubility: Smaller fragments are generally more soluble and easier to purify than the full-length peptide.

Reduced Racemization: Coupling is performed on fragments where the C-terminal amino acid is often a glycine (B1666218) or proline, or specialized coupling reagents are used to minimize the risk of racemization, a significant concern when activating individual amino acids. thieme-connect.de

The success of this technique relies heavily on the choice of coupling reagents that can efficiently join the peptide segments with minimal side reactions. thieme-connect.comnih.gov

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most common method for laboratory-scale peptide synthesis due to its efficiency and potential for automation. openaccessjournals.comresearchgate.net The process involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin. youtube.com This simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration after each coupling and deprotection cycle. peptide.com

Protecting Group Chemistries and Cleavage

A successful SPPS campaign depends on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions. peptide.com The most prevalent strategy for research and development is the Fmoc/tBu approach. iris-biotech.demasterorganicchemistry.com

For the synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, the following protecting groups would typically be employed in an Fmoc/tBu strategy:

α-Amino Group: The temporary N-terminal protecting group for all incoming amino acids is Fluorenylmethyloxycarbonyl (Fmoc). It is removed at each step with a base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de

Side-Chain Protection: Permanent side-chain protecting groups are used for trifunctional amino acids to prevent unwanted side reactions. These are typically acid-labile and are removed only at the final cleavage step. nih.gov

Glu: The γ-carboxyl group is protected as a tert-butyl ester (OtBu). iris-biotech.de

His: The imidazole (B134444) side chain is commonly protected with a Trityl (Trt) group to prevent side reactions and, crucially, to suppress racemization, which is a known issue for histidine residues. nih.govpeptide.com

D-Lys: The ε-amino group is protected with a tert-Butyloxycarbonyl (Boc) group, which is orthogonal to the N-terminal Fmoc group. drivehq.com

Methionine Sulfone (Met(O2)): This residue does not require side-chain protection as the sulfone is stable to the conditions of SPPS. The building block Fmoc-Met(O2)-OH can be used directly. researchgate.net

D-Lysine: The use of a D-amino acid is straightforwardly accomplished by incorporating the corresponding protected D-enantiomer, in this case, Fmoc-D-Lys(Boc)-OH, at the appropriate position in the sequence. pacific.edu

Cleavage: Once the peptide sequence is fully assembled on the resin, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly 95% Trifluoroacetic acid (TFA) with a mixture of "scavengers" like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during deprotection.

Table 1: Side-Chain Protecting Groups for Fmoc-SPPS of the Target Peptide

| Amino Acid | Side-Chain Functional Group | Common Protecting Group (Fmoc/tBu) |

|---|---|---|

| Glu | γ-Carboxyl | tert-Butyl (tBu) iris-biotech.de |

| His | Imidazole | Trityl (Trt) nih.govpeptide.com |

| D-Lys | ε-Amino | tert-Butyloxycarbonyl (Boc) drivehq.com |

| Met(O2) | Thioether Sulfone | None required |

Peptide Coupling Agents and Optimization

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide chain requires an activating agent, known as a coupling reagent. creative-peptides.com The choice of reagent is critical for ensuring high coupling efficiency and minimizing side reactions, especially for "difficult" couplings involving sterically hindered amino acids or aggregating sequences. bachem.com

Modern peptide synthesis relies on highly efficient in-situ activating reagents, most of which are phosphonium (B103445) or aminium salts. sigmaaldrich.com These reagents react with the protected amino acid to form a highly reactive intermediate that rapidly couples to the growing peptide chain. sigmaaldrich.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Name | Acronym | Class | Typical Use |

|---|---|---|---|

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Standard, efficient coupling. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Aminium Salt | Similar to HBTU, very popular for standard SPPS. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Standard and hindered couplings; less hazardous byproducts than BOP. bachem.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Highly reactive, excellent for difficult sequences and fragment condensation. sigmaaldrich.com |

| O-(6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium Salt | High reactivity, good for fast couplings. peptide.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium Salt | High reactivity, based on OxymaPure for improved safety and efficiency. sigmaaldrich.comacs.org |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Classic reagent, often used in solution-phase and with additives like HOBt to reduce racemization. bachem.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble, often used for conjugating peptides to proteins in aqueous media. creative-peptides.combachem.com |

For the synthesis of the target peptide, standard reagents like HBTU or HATU would likely be effective for most steps. Optimization might involve using a more potent reagent like HATU for potentially difficult couplings, such as coupling to the Phe residue following His.

Chemo-Enzymatic and Unprotected Amino Acid Synthesis Methods

Driven by the principles of green chemistry, novel synthetic methods are emerging that aim to reduce waste and improve efficiency. chemrxiv.org

Chemo-Enzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govqyaobio.com Key advantages include high stereospecificity (eliminating racemization), the ability to work in aqueous solutions, and the potential to use minimally protected substrates. internationalscholarsjournals.com CEPS is particularly powerful for the ligation of large, unprotected peptide fragments, combining the strengths of chemical fragment synthesis with the precision of enzymatic catalysis. rsc.org While promising, the application of CEPS is often sequence-dependent, and finding or engineering an enzyme with the desired specificity for a target like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH remains a specialized task. qyaobio.cominternationalscholarsjournals.com

Unprotected Amino Acid Synthesis: A major goal in peptide chemistry is to synthesize peptides directly from unprotected amino acids, thereby eliminating the multiple protection and deprotection steps that reduce atom economy. chemrxiv.orgnih.gov This has been a long-standing challenge due to issues with chemoselectivity and severe racemization. acs.org Recent breakthroughs, however, have demonstrated viable strategies. One approach employs novel coupling reagents, such as ynamides, which can mediate peptide bond formation while suppressing epimerization. chemrxiv.orgchemrxiv.org Another strategy involves the transient in-situ protection of the amino acid, activation, and coupling in a one-pot process. nih.govacs.org While these methods have been successfully used to synthesize several peptide active pharmaceutical ingredients, their application to more complex sequences is an area of ongoing research and development. chemrxiv.org

Isotopic and Site-Specific Labeling Techniques for Research Applications (e.g., ¹¹C, Tritium)

Isotopic labeling of peptides like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is indispensable for quantitative analysis and in vivo imaging studies. By replacing specific atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹H with ²H/Deuterium) or radioactive isotopes (e.g., ³H/Tritium (B154650), ¹¹C, ¹⁸F), researchers can track the molecule's behavior without altering its fundamental chemical properties. These labeled analogues are vital for applications ranging from mass spectrometry-based quantification in proteomics to non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

Site-Specific Labeling: The precise placement of an isotopic label is critical for studying specific metabolic processes or receptor-binding domains. Site-specific labeling is typically achieved during solid-phase peptide synthesis (SPPS) by introducing a protected amino acid that already contains the desired isotope. silantes.com This method allows for the strategic placement of the label at any desired position within the peptide sequence. For H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, this could involve synthesizing the peptide with an isotopically labeled Phenylalanine or D-Lysine residue, for instance.

Another advanced strategy involves the use of short peptide tags, which can be inserted into the peptide sequence. nih.gov These tags are recognized by specific enzymes (e.g., phosphopantetheinyl transferases) that can then attach a variety of probes, including those with isotopic labels, in a highly specific manner. nih.gov

Radiolabeling for PET Imaging: For imaging applications such as PET, short-lived positron-emitting isotopes are required. While direct labeling of peptides with isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) can be challenging due to harsh reaction conditions, a common strategy is to use prosthetic groups. nih.gov This involves synthesizing a small, radiolabeled molecule (the prosthetic group) which is then conjugated to the peptide under milder conditions.

Tritium (³H), a beta-emitter with a long half-life, is another valuable isotope for labeling peptides. Tritiation is often used in metabolic studies and receptor-binding assays where the longer half-life is advantageous.

Table 1: Common Isotopes for Peptide Labeling and Their Applications

| Isotope | Type | Common Application(s) | Labeling Strategy |

|---|---|---|---|

| ¹¹C | Positron Emitter | PET Imaging | Often requires fast synthesis via prosthetic groups due to short half-life. |

| ¹⁸F | Positron Emitter | PET Imaging | Most common PET isotope; often attached via prosthetic groups to avoid harsh conditions. nih.gov |

| ³H (Tritium) | Beta Emitter | Receptor Binding Assays, Metabolic Studies | Catalytic exchange or reduction of a precursor with tritium gas. |

| ⁶⁸Ga | Positron Emitter | PET Imaging | Chelated to the peptide using a bifunctional chelator like DOTA or NOTA. nih.gov |

| ¹³C | Stable Isotope | NMR, Mass Spectrometry | Incorporated during SPPS using labeled amino acids. silantes.com |

| ¹⁵N | Stable Isotope | NMR, Mass Spectrometry | Incorporated during SPPS using labeled amino acids. silantes.com |

| ²H (Deuterium) | Stable Isotope | Pharmacokinetic Analyses, Mass Spectrometry | Incorporated during SPPS using labeled amino acids. |

Analytical Validation of Synthetic Products (e.g., HPLC Purification, Spectroscopic Characterization for Purity)

Following synthesis, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. researchgate.netlcms.cz A rigorous analytical validation process is therefore essential to ensure the identity, purity, and quality of the final compound. nih.gov

HPLC Purification: High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. springernature.comaltabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common modality used. lcms.czacs.org In this technique, the crude peptide mixture is passed through a column containing a non-polar stationary phase (e.g., C18 silica). researchgate.netaltabioscience.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity. peptide.com

An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution. lcms.czpeptide.com The fraction containing the peptide of interest is collected, and its purity is assessed by analytical HPLC. peptide.com Fractions meeting the required purity specifications are then combined and lyophilized to yield the final peptide as a purified powder. peptide.com

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Typical Setting/Reagent | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8 bonded silica | Separates peptides based on hydrophobicity. researchgate.net |

| Mobile Phase A | Water with 0.1% TFA | Aqueous solvent. TFA acts as an ion-pairing agent. peptide.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier for eluting the peptide. peptide.com |

| Elution | Linear Gradient (e.g., 5% to 60% B over 30 min) | Progressively increases hydrophobicity to elute bound peptides. |

| Detection | UV Absorbance (214 nm & 280 nm) | Detects the peptide bond (214 nm) and aromatic residues (280 nm). |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column size | Controls the speed of separation. peptide.com |

Spectroscopic Characterization: Once purified, the peptide's identity and purity must be unequivocally confirmed using spectroscopic methods.

Mass Spectrometry (MS): This is the primary technique for verifying the molecular weight of the synthetic peptide. springernature.comspringernature.comnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provides a rapid and accurate determination of the peptide's mass. altabioscience.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing both purity data (from the HPLC trace) and mass confirmation (from the MS detector) in a single analysis. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, tandem MS is employed. In this technique, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides sequence-specific information, allowing for the verification of the correct amino acid order and the identification of any modifications. acs.org

Amino Acid Analysis (AAA): This method provides the most accurate quantification of the net peptide content. altabioscience.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. altabioscience.com This analysis confirms the amino acid ratio and helps to determine the absolute amount of peptide in the lyophilized powder, which typically contains water and counter-ions (like TFA). altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can be used for detailed structural determination of the peptide in solution. silantes.com For isotopically labeled peptides, NMR is a powerful tool for investigating molecular interactions and dynamics.

The combination of these purification and analytical techniques is crucial for producing H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH and its analogues with the high degree of purity and characterization required for reliable research applications.

Compound Reference Table

| Compound Name |

|---|

| H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Phenylalanine |

Investigations into the Biological Activities of H Met O2 Glu His Phe D Lys Phe Oh in Preclinical Models

Neurotrophic and Neuroprotective Actions in Animal Models

Org 2766 has demonstrated significant neurotrophic and neuroprotective properties in various animal models of neurological damage and disease. These studies highlight the peptide's potential to mitigate neuronal damage and support repair processes.

Amelioration of Chemotherapy-Induced Neuropathies in Rodents (e.g., Cisplatin, Taxol)

Peripheral neuropathy is a significant and often dose-limiting side effect of certain chemotherapeutic agents like cisplatin. nih.gov Studies in animal models have explored the potential of this compound to prevent or alleviate this neurotoxicity. In a rat model of cisplatin-induced neuropathy, it was demonstrated that this compound could prevent the reduction in sensory nerve conduction velocities without compromising the antitumor efficacy of the chemotherapy. nih.gov

Further investigations in human clinical trials have provided some supporting, albeit mixed, evidence. In a follow-up of a randomized study with ovarian cancer patients receiving cisplatin, the deterioration in neurological signs and symptoms, as well as vibration perception threshold, was less pronounced in those who had been treated with this compound compared to placebo. nih.gov However, it is important to note that larger, well-conducted, placebo-controlled clinical trials have not consistently replicated these positive findings, with one trial even suggesting an association with increased neuropathy. nih.gov Another study concluded that this compound did not offer a beneficial effect on the recovery from a longstanding cisplatin-induced neuropathy. nih.gov

Table 1: Effects of this compound on Cisplatin-Induced Neuropathy in Preclinical and Clinical Studies

| Study Type | Model | Key Findings | Citation |

|---|---|---|---|

| Preclinical | Rat model | Prevented reduction of sensory nerve conduction velocities. | nih.gov |

| Clinical Follow-up | Ovarian cancer patients | Less pronounced deterioration of neurological signs and symptoms. | nih.gov |

| Clinical Trial | Cancer patients | Inconsistent results, with some trials not showing a benefit. | nih.gov |

| Phase II Study | Patients with longstanding neuropathy | No clear beneficial effect on recovery. | nih.gov |

Modulation of Demyelinating Disease Progression in Experimental Allergic Encephalomyelitis (EAE) Models

Experimental Allergic Neuritis (EAN), an animal model for the human demyelinating disease Guillain-Barré syndrome, has been used to investigate the effects of this compound on demyelinating conditions. nih.govnih.gov In rats with EAN, prophylactic administration of the peptide was found to markedly suppress the clinical symptoms of the disease. nih.govnih.gov Furthermore, this compound protected against the loss of motor coordination and prevented the degeneration of myelinated axons in the affected peripheral nerves. nih.govnih.gov These findings suggest a potential role for this peptide in mitigating the pathological processes of peripheral demyelinating diseases. nih.gov

Influence on Peripheral Nerve Repair Mechanisms in Experimental Neuropathy

The neurotrophic properties of this compound have been directly assessed in models of peripheral nerve injury. In a study involving rats with a sciatic nerve crush injury, treatment with this compound was shown to enhance the regenerative process. med-associates.com Specifically, the peptide increased the number of myelinated axons that reinnervated the previously denervated sciatic nerve by 32%. med-associates.com This anatomical improvement was accompanied by a 14% facilitation in the recovery of sensorimotor functioning. med-associates.com Interestingly, the beneficial effects of this compound were dependent on the type of crush injury, suggesting that the integrity of the endoneurial tissue may be crucial for mediating the peptide's neurotrophic actions. med-associates.com

Central Nervous System (CNS) Functional Modulation in Experimental Subjects

In addition to its neuroprotective and regenerative effects in the peripheral nervous system, this compound has been shown to modulate functions within the central nervous system, including reward-related behaviors and motor activity.

Effects on Intracranial Self-Stimulation Paradigms

Intracranial self-stimulation (ICS) is a behavioral paradigm used to study the rewarding effects of stimuli. A study in rats with electrodes implanted in the medial forebrain bundle, a key area of the brain's reward system, investigated the effects of this compound on ICS. nih.gov The results showed that the highest administered dose of the peptide reliably increased the rate of responding for ICS, suggesting an enhancement of the brain's reward processes. nih.gov This finding aligns with other reports indicating that ACTH-related peptides can be active in various motivated tasks. nih.gov

Assessment of Motor Activity and Exploratory Behavior in Rodents

The influence of this compound on motor activity and exploratory behavior has been evaluated in several rodent studies, with varied results depending on the experimental context. In one study, chronic administration of this compound to rats did not affect locomotor competence as assessed by performance on a rotating rod. nih.gov However, in a different study, the peptide was found to strongly suppress the extreme locomotor activity induced by the NMDA receptor agonist and normalize the pattern of exploratory behavior in an open field test. endocrine.org

Table 2: Effects of this compound on Motor and Exploratory Behavior in Rodents

| Experimental Model | Key Findings | Citation |

|---|---|---|

| Rotating Rod | Chronic administration did not affect locomotor competence. | nih.gov |

| Open Field Test (NMDA-induced hyperactivity) | Suppressed extreme locomotor activity and normalized exploratory behavior. | endocrine.org |

| Intracranial Self-Stimulation | No remarkable changes in general activity were observed. | nih.gov |

Electrophysiological Effects (e.g., Electroencephalogram, Evoked Potentials)

The impact of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH on brain electrical activity has been a key area of research, with studies utilizing electroencephalography (EEG) and event-related potentials (ERPs) to measure its effects. ERPs, in particular, provide a high-temporal-resolution window into the neural processes underlying sensory and cognitive events.

One notable study investigated the effects of this peptide on the ERPs of children with autism. nih.gov In this research, the administration of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH was associated with distinct modulations of specific ERP components in response to both visual and auditory stimuli. nih.gov Specifically, an increase in the occipital P3 component was observed in response to visual targets, while a decrease in the same component was noted for auditory targets. nih.gov The P3 component is widely regarded as an index of cognitive processes such as attention and working memory. Furthermore, the treatment led to an increase in the N1 component of the ERP in response to task-irrelevant auditory stimuli. nih.gov The N1 component is an early negative wave that is thought to reflect initial sensory processing. These findings suggest that H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can selectively modulate the brain's electrical responses to different sensory modalities, potentially influencing attentional allocation and sensory processing. nih.gov

| Electrophysiological Parameter | Stimulus Type | Effect of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH | Reference |

| Occipital P3 Component (ERP) | Visual Target | Increased Amplitude | nih.gov |

| Occipital P3 Component (ERP) | Auditory Target | Decreased Amplitude | nih.gov |

| Parietal P3 Component (ERP) | Visual and Auditory Target | No Effect | nih.gov |

| A/Pcz/300 (ERP) | Auditory Novel Stimuli | No Effect | nih.gov |

| N1 Component (ERP) | Task-Irrelevant Auditory Stimuli | Increased Amplitude | nih.gov |

Interaction with Endogenous Peptide Systems and Receptors

The biological effects of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH are understood to be mediated through its interaction with specific endogenous peptide systems, most notably the melanocortin system.

Relationship to Adrenocorticotropic Hormone (ACTH) Signaling Pathways

As a synthetic analog of an ACTH fragment, H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH inherently operates within the framework of the ACTH signaling pathway. abmole.comnih.gov ACTH is a multifaceted hormone that, in addition to its well-known role in stimulating the adrenal cortex, exerts a range of effects on the central nervous system. frontiersin.orgfrontiersin.org The signaling of ACTH and its fragments is primarily mediated by the melanocortin receptors. abmole.comnih.govbiorxiv.org

Preclinical studies have demonstrated that the binding of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can be displaced by ACTH(1-24), confirming that it competes for the same binding sites as the parent hormone. nih.gov This direct interaction underscores its function as a modulator of the ACTH signaling cascade. The peptide has been specifically identified as an agonist of the melanocortin 2 receptor (MC2R), which is the classical ACTH receptor. abmole.com By engaging with these pathways, H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can influence a variety of physiological processes that are under the control of the central melanocortin system.

Modulation of Melanocortin Receptor Subtypes (e.g., MC1R, MC3R, MC4R)

The melanocortin system comprises a family of five G protein-coupled receptors (MC1R through MC5R) that are activated by ACTH and melanocyte-stimulating hormones (MSHs). nih.govbiorxiv.org These receptors are distributed throughout the body, including in the brain, and are involved in a wide array of functions.

Research indicates that H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH interacts with these receptors. In studies using cultured rat sciatic nerve Schwann cells, it was shown that H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH binds to these cells, and this binding can be displaced by alpha-melanocyte-stimulating hormone (α-MSH), a potent melanocortin agonist. nih.gov Furthermore, the application of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH to these cells resulted in an increase in the intracellular second messenger cyclic AMP (cAMP), a characteristic downstream signaling event of melanocortin receptor activation. nih.gov

Elucidation of the Molecular and Cellular Mechanisms of Action of H Met O2 Glu His Phe D Lys Phe Oh

Receptor Binding Kinetics and Specificity

The initial interaction of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH with cellular components is critical to its pharmacological activity. Research indicates that the peptide primarily interacts with the melanocortin receptor system, a family of G-protein coupled receptors (GPCRs). However, its binding profile reveals a complex pattern of specificity.

Evidence suggests that the related compound, Semax, acts as a competitive antagonist at melanocortin 4 (MC4) and melanocortin 5 (MC5) receptors. wikipedia.org This antagonistic action implies that it can block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), thereby modulating the physiological responses mediated by these receptors. In contrast, it is proposed to be an agonist at the melanocortin 2 (MC2) receptor. abmole.com The precise binding affinities, often expressed as dissociation constants (Kd) or inhibition constants (Ki), are not extensively reported in publicly available literature, which limits a detailed quantitative comparison of its interaction with different melanocortin receptor subtypes.

The binding of Org 2766, a closely related analogue, has been demonstrated on Schwann cells, a primary target for its neurotrophic activities. This binding was effectively displaced by unlabeled this compound, α-MSH, and ACTH(1-24), confirming its interaction with melanocortin receptors on these cells. The structural integrity of the peptide is crucial for this interaction, as truncation of either the N- or C-terminus significantly diminishes its binding capacity.

| Receptor Subtype | Reported Interaction | Reference |

| MC4 Receptor | Competitive Antagonist | wikipedia.org |

| MC5 Receptor | Competitive Antagonist | wikipedia.org |

| MC2 Receptor | Agonist | abmole.com |

| MC3 Receptor | No antagonism of α-MSH observed | wikipedia.org |

Post-Receptor Signaling Cascade Activation (e.g., Adenylate Cyclase, PKA, CREB)

Following receptor binding, H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH initiates a cascade of intracellular signaling events. As melanocortin receptors are GPCRs, their activation (or antagonism) influences the activity of adenylate cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). While direct assays measuring cAMP accumulation specifically in response to H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH are not widely documented, the interaction with melanocortin receptors strongly implies a modulation of this pathway. nih.gov

A crucial downstream effector of cAMP is Protein Kinase A (PKA). The cAMP/PKA pathway is a central signaling cascade involved in a myriad of cellular processes. A key substrate of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB becomes transcriptionally active and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their expression.

Studies have demonstrated that Semax administration leads to an upregulation of the active, phosphorylated form of CREB (pCREB). mdpi.comnih.gov This activation of CREB is a pivotal point in the peptide's mechanism of action, linking receptor-level events to changes in gene expression that underpin its neuroprotective and cognitive-enhancing effects. Specifically, the increased transcription of BDNF exon III mRNA, which is known to be CREB-dependent, further supports the engagement of this signaling pathway. researchgate.net

Influence on Neuronal Plasticity and Synaptic Function

A significant aspect of the mechanism of action of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is its profound influence on neuronal plasticity, the brain's ability to reorganize its structure and function in response to experience. This is largely mediated through its effects on neurotrophic factors and synaptic transmission.

Research has consistently shown that Semax rapidly elevates the levels and expression of brain-derived neurotrophic factor (BDNF) and its signaling receptor, tropomyosin receptor kinase B (TrkB), in the hippocampus. wikipedia.orgresearchgate.net BDNF is a key molecule in synaptic plasticity, promoting the growth, survival, and differentiation of neurons, and is essential for learning and memory. Semax treatment has been found to increase BDNF protein levels and TrkB tyrosine phosphorylation, indicating activation of this critical neurotrophic signaling pathway. researchgate.net

Furthermore, studies on glutamatergic synapses have revealed that long-term exposure to Semax increases the frequency of spontaneous glutamatergic postsynaptic currents and enhances multivesicular glutamate (B1630785) release. nih.gov It also modulates short-term plasticity in sensory synapses. nih.gov These findings suggest that the peptide can directly influence synaptic communication, a fundamental aspect of neuronal plasticity. The promotion of synaptic plasticity and long-term potentiation (LTP) by increasing BDNF expression are considered key neural mechanisms behind the observed improvements in learning and memory. swolverine.com

| Effect on Neuronal Plasticity | Finding | Reference |

| BDNF Expression | Increased protein levels and mRNA expression in the hippocampus. | wikipedia.orgresearchgate.net |

| TrkB Activation | Increased tyrosine phosphorylation of the TrkB receptor. | researchgate.net |

| Synaptic Activity | Increased frequency of spontaneous glutamatergic postsynaptic currents. | nih.gov |

| Short-Term Plasticity | Modulation of short-term plasticity in sensory synapses. | nih.gov |

Modulation of Cellular Homeostasis and Damage-Repair Pathways

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH exhibits significant neuroprotective effects by modulating cellular homeostasis and activating damage-repair pathways, particularly in the context of cerebral ischemia and oxidative stress.

Genome-wide transcriptional analysis has revealed that Semax predominantly enhances the expression of genes related to the immune and vascular systems in the context of focal brain ischemia. nih.govnih.gov It alters the expression of genes that modulate the activity and mobility of immune cells and increases the expression of genes encoding chemokines and immunoglobulins. nih.govnih.gov This immunomodulatory effect, coupled with its influence on genes promoting the formation and function of the vascular system, is believed to be a key mechanism behind its neuroprotective actions. nih.govnih.gov

In models of cerebral ischemia-reperfusion, Semax has been shown to suppress the expression of genes related to inflammatory processes while activating those associated with neurotransmission, effectively counteracting the detrimental changes induced by the ischemic event. mdpi.com Furthermore, it has demonstrated the ability to protect neurons from damage caused by oxidative stress. patsnap.com Studies have shown that Semax can improve neuronal survival in the face of glutamate neurotoxicity and contributes to mitochondrial stability under conditions of calcium dysregulation.

The peptide also influences the expression of genes involved in cellular repair mechanisms and the stress response, thereby bolstering the cell's intrinsic capacity to withstand and recover from injury. patsnap.com

| Modulatory Effect | Key Findings | Reference(s) |

| Gene Expression (Immune System) | Enhanced expression of genes modulating immune cell activity, chemokines, and immunoglobulins. | nih.govnih.gov |

| Gene Expression (Vascular System) | Influenced expression of genes promoting vasculogenesis and endothelial cell migration. | nih.govnih.gov |

| Neuroinflammation | Suppressed expression of genes related to inflammatory processes post-ischemia. | mdpi.com |

| Oxidative Stress | Protects neurons from damage induced by oxidative stress. | patsnap.com |

| Cellular Survival | Promotes neuronal survival during glutamate neurotoxicity and contributes to mitochondrial stability. |

Structure Activity Relationship Sar Studies and Rational Design of H Met O2 Glu His Phe D Lys Phe Oh Analogues

Impact of D-Amino Acid Residues (e.g., D-Lysine, D-Phenylalanine) on Bioactivity and Stability

The incorporation of non-native D-amino acids in place of their natural L-counterparts is a widely used strategy in peptide design to enhance therapeutic potential. nih.gov This modification has profound effects on both the stability and bioactivity of peptides like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH.

Enhanced Stability: Peptides composed exclusively of L-amino acids are susceptible to rapid degradation by proteases in the body, which are specific for L-isomers. nih.govamericanpeptidesociety.org The introduction of D-amino acids, such as the D-Lysine residue in the subject peptide, confers significant resistance to enzymatic breakdown. frontiersin.orgmdpi.comnih.gov Studies on cyclic melanotropins have shown that incorporating a D-Phenylalanine (D-Phe) residue rendered the analogues completely resistant to inactivation by enzymes like trypsin. nih.gov This increased proteolytic stability extends the peptide's half-life in a biological system, allowing for a more sustained duration of action.

| Modification | Peptide Context | Observed Effect | Reference |

|---|---|---|---|

| L-Phe → D-Phe | α-MSH Analogues | Increased potency and prolonged biological activity; increased resistance to enzymatic degradation. | nih.govnih.govmdpi.com |

| L-Phe → D-Nal(2') | α-MSH Analogue (SHU9119) | Converted agonist into an antagonist at MC3R and MC4R, demonstrating a change in selectivity and function. | nih.govnih.gov |

| L-Lys → D-Lys | Antimicrobial Peptides (e.g., CM15) | Reduced toxicity to eukaryotic cells with only moderate decreases in antimicrobial activity, leading to improved selectivity. | nih.gov |

Role of Oxidized Methionine (Met(O2)) at the N-terminus in Peptide Function

In the design of many melanocortin analogues, the native Met residue is often replaced with norleucine (Nle), an isosteric amino acid that lacks the oxidizable sulfur atom. mdpi.com This substitution is made specifically to prevent oxidation and thereby enhance the peptide's chemical stability and shelf-life.

The deliberate inclusion of Met(O2) at the N-terminus of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH suggests a specific design choice intended to modulate its function. The oxidation of the thioether to a sulfone group dramatically alters the physicochemical properties of the amino acid side chain:

Polarity: The sulfone group is significantly more polar and is a hydrogen bond acceptor, unlike the relatively nonpolar thioether.

Size and Steric Hindrance: The addition of two oxygen atoms increases the steric bulk of the side chain.

These changes can profoundly impact peptide function by altering the way the N-terminal region of the peptide interacts with the receptor binding pocket. While N-terminal methionine can be involved in various biological processes, its oxidation to sulfone can affect protein stability and function. nih.gov This modification could lead to a different binding affinity or signaling outcome compared to a non-oxidized methionine or a norleucine-containing analogue.

Contributions of Specific Amino Acid Side Chains to Receptor Recognition and Ligand Efficacy

His and Phe Residues: The central His-Phe sequence is a critical part of the melanocortin pharmacophore. The Phenylalanine side chain is a key determinant of activity, and its modification can switch a compound from an agonist to an antagonist. nih.gov The Histidine residue is also known to interact with a hydrophobic pocket within the receptor. nih.govbiorxiv.orgunina.it

D-Lys Residue: As a positively charged amino acid, D-Lysine is crucial for electrostatic interactions. In the melanocortin-4 receptor (MC4R), ligand binding is critically dependent on interactions with negatively charged aspartic acid residues (Asp122 and Asp126) in the receptor's transmembrane domain 3. nih.govacs.org The positively charged side chain of D-Lys likely forms a salt bridge with one of these residues, anchoring the ligand in the binding pocket.

Glu Residue: The negatively charged side chain of Glutamic acid can participate in its own electrostatic or hydrogen-bonding interactions, potentially with positively charged residues on the extracellular loops of the receptor, helping to orient the peptide correctly for binding.

| Peptide Residue | Side Chain Type | Likely Contribution to Receptor Interaction |

|---|---|---|

| Met(O2) | Polar, H-bond acceptor | Interacts with polar residues at the entrance of the binding pocket; influences N-terminal conformation. |

| Glu | Acidic (negatively charged) | Forms electrostatic interactions or hydrogen bonds with positive residues on the receptor's extracellular surface. |

| His | Aromatic, weakly basic | Core pharmacophore element; interacts with hydrophobic and polar sites in the receptor binding pocket. biorxiv.orgunina.it |

| Phe | Aromatic, hydrophobic | Core pharmacophore element; engages in critical hydrophobic and π-π stacking interactions within the binding pocket. nih.gov |

| D-Lys | Basic (positively charged) | Forms key electrostatic interactions (salt bridges) with negatively charged residues in the receptor (e.g., Asp122 at MC4R). acs.org |

| Phe | Aromatic, hydrophobic | Contributes to overall binding affinity through additional hydrophobic interactions. |

Conformational Determinants of Peptide Activity

The biological activity of a peptide is not merely a function of its amino acid sequence but is critically dependent on its three-dimensional structure or conformation. acs.orgnih.gov Linear peptides are often flexible in solution, but they must adopt a specific "bioactive" conformation to bind effectively to their receptor. nih.gov

A key conformational feature of many melanocortin agonists is a reverse β-turn structure within the His-Phe-Arg-Trp pharmacophore region. nih.gov The inclusion of D-amino acids is a well-known strategy to induce and stabilize such turn structures. nih.gov The D-Lysine residue in H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH likely helps to constrain the peptide backbone, reducing the entropic penalty of binding and pre-organizing the key pharmacophoric residues into an optimal arrangement for receptor recognition. This conformational constraint can lead to higher binding affinity and potency compared to a more flexible analogue.

Strategies for Modifying Selectivity and Potency through Amino Acid Substitutions

The rational design of peptide analogues aims to optimize their pharmacological properties, including potency (the concentration required for an effect) and selectivity (the ability to bind to a specific receptor subtype over others). Amino acid substitution is the most fundamental strategy to achieve these goals.

Substitution of Core Pharmacophore Residues: Modifying the central residues can dramatically alter function. As noted, substituting the D-Phe residue with a different bulky, aromatic D-amino acid like D-Naphthylalanine (D-Nal(2')) was the key modification that converted a potent agonist into the well-known melanocortin antagonist SHU9119. nih.govacs.org This demonstrates that subtle changes in the shape and electronics of a side chain can flip the pharmacological switch from activation to inhibition.

Varying Charged Residues: Altering the position or type of charged residues like Lys and Glu can fine-tune electrostatic interactions and influence selectivity. Studies have shown that while the positive charge of Arg8 (or Lys) is critical, simply elongating its side chain does not improve potency, indicating a precise fit is required. unina.it

Introducing Unnatural Amino Acids: Incorporating unnatural amino acids, such as indoylated phenylalanine, has been used to generate highly selective MC4R antagonists. nih.govacs.org These novel chemical groups can explore regions of the receptor binding pocket that are not utilized by natural ligands.

N-Methylation: Modifying the peptide backbone itself by N-methylating the amide bonds can increase metabolic stability and alter conformation. This strategy has been shown to produce receptor subtype selectivity and enhanced potency in various peptide families. nih.govacs.org

By systematically applying these substitution strategies, researchers can map the requirements of the receptor's binding pocket and develop ligands with tailored pharmacological profiles, such as highly selective agonists or antagonists for a specific melanocortin receptor subtype. nih.govpalatin.com

| Strategy | Example | Outcome | Reference |

|---|---|---|---|

| D-Amino Acid Substitution | Replacing L-Phe7 with D-Phe7 in α-MSH. | Increased agonist potency and stability. | nih.gov |

| Pharmacophore Modification | Replacing D-Phe7 with D-Nal(2') in an agonist template. | Creation of an MC3R/MC4R antagonist (SHU9119). | nih.govacs.org |

| Introduction of Unnatural Amino Acids | Substituting with indoylated Phenylalanine. | Generated MC4R-selective antagonists. | nih.govacs.org |

| Backbone N-Methylation | N-methylating Lys9 in a somatostatin (B550006) analogue. | Increased potency and altered receptor selectivity profile. | acs.org |

Methodological Frameworks for Research on H Met O2 Glu His Phe D Lys Phe Oh

In Vitro Cellular Models for Peptide Activity Assessment

The initial characterization of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH's biological activity is conducted using in vitro cellular models. These systems provide a controlled environment to assess the peptide's interaction with its target receptors, primarily the neurotensin (B549771) receptors NTS1 and NTS2.

Commonly employed cell lines include those endogenously expressing neurotensin receptors, such as the human colon adenocarcinoma cell line HT-29, or engineered cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, which are transfected to express specific receptor subtypes. nih.gov These models are crucial for determining fundamental pharmacological parameters.

Key In Vitro Assays:

Receptor Binding Assays: These assays quantify the affinity of the peptide for its receptors. Competition binding assays, using a radiolabeled or fluorescently tagged neurotensin ligand, are performed to determine the inhibitory constant (Ki) of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. The data generated helps in understanding the peptide's potency and selectivity for different neurotensin receptor subtypes.

Second Messenger Assays: Upon receptor activation, intracellular signaling cascades are initiated. Measuring the production of second messengers, such as inositol (B14025) phosphates or cyclic AMP (cAMP), or the mobilization of intracellular calcium, provides insights into the functional activity of the peptide. nih.gov These assays determine whether the compound acts as an agonist, antagonist, or biased agonist.

Receptor Internalization Assays: Agonist binding to G protein-coupled receptors, like the neurotensin receptors, often leads to receptor internalization. This process can be visualized and quantified using techniques like fluorescence microscopy or enzyme-linked immunosorbent assays (ELISA), providing further evidence of the peptide's functional interaction with the receptor.

Table 1: Representative In Vitro Cellular Models and Assays for Neurotensin Analog Research

| Cell Line | Receptor Expression | Typical Assays Performed | Key Parameters Measured |

| HT-29 | Endogenous NTS1 | Receptor Binding, Calcium Mobilization | Ki, EC50 |

| CHO-K1 | Transfected with NTS1 or NTS2 | Competition Binding, cAMP measurement | Receptor Affinity and Selectivity |

| HEK293 | Transfected with NTS1 or NTS2 | Inositol Phosphate Accumulation, Receptor Internalization | Functional Potency, Agonist/Antagonist Profile |

Ex Vivo Tissue Preparations for Mechanistic Studies

To bridge the gap between in vitro cellular assays and in vivo studies, ex vivo tissue preparations are utilized. These models, which involve the use of isolated tissues or organs, allow for the investigation of the peptide's effects in a more physiologically relevant context, where multiple cell types and local circuits are present.

For a neuroactive peptide like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, brain slice preparations are particularly valuable. Slices from specific brain regions, such as the ventral tegmental area (VTA) or the nucleus accumbens, which are rich in neurotensin receptors and implicated in dopamine (B1211576) signaling, are often used.

Common Ex Vivo Techniques:

Electrophysiology: Techniques like patch-clamp electrophysiology on brain slices can be used to measure the effects of the peptide on neuronal excitability, synaptic transmission, and ion channel function. This provides direct evidence of the peptide's impact on neuronal signaling.

Neurotransmitter Release Studies: Brain slices can be stimulated to evoke the release of neurotransmitters like dopamine. The application of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can then be assessed for its ability to modulate this release, offering insights into its neuromodulatory role.

Autoradiography: This technique uses radiolabeled ligands to map the distribution and density of neurotensin receptors in different brain regions, providing a anatomical basis for the peptide's observed effects.

Advanced In Vivo Animal Models for Efficacy Evaluation

The ultimate assessment of the therapeutic potential of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH requires the use of in vivo animal models, primarily rodent models of neurological and psychiatric disorders. The modification of the peptide with a D-lysine is intended to increase its stability in vivo, making it more suitable for such studies.

Given neurotensin's involvement in dopamine system regulation, pain perception, and temperature control, a range of animal models are relevant.

Examples of In Vivo Models:

Rodent Models of Psychosis: The ability of neurotensin analogs to modulate dopamine signaling makes them of interest for antipsychotic drug development. Their efficacy can be tested in models where psychosis-like behaviors are induced by psychostimulants like amphetamine or phencyclidine (PCP). nih.gov Behavioral readouts include locomotor activity and prepulse inhibition.

Rodent Models of Parkinson's Disease: Neurotensin has neuroprotective effects in animal models of Parkinson's disease. The efficacy of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH could be evaluated in neurotoxin-induced models, such as the 6-hydroxydopamine (6-OHDA) model, by assessing motor function and the survival of dopaminergic neurons. researchgate.net

Models of Pain and Analgesia: Neurotensin is known to have analgesic properties. The peptide's efficacy can be tested in various pain models, such as the hot plate test or the writhing test, to assess its potential as an analgesic.

Table 2: Selected In Vivo Rodent Models for Evaluating Neurotensin Analog Efficacy

| Disorder Model | Inducing Agent | Species | Key Behavioral/Pathological Readouts |

| Psychosis | Phencyclidine (PCP) | Rat | Locomotor hyperactivity, deficits in prepulse inhibition. nih.gov |

| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | Rat | Apomorphine-induced rotations, loss of dopaminergic neurons. researchgate.netoaepublish.com |

| Neuropathic Pain | Chronic Constriction Injury (CCI) | Mouse/Rat | Mechanical allodynia, thermal hyperalgesia |

| Anxiety | Elevated Plus Maze | Mouse/Rat | Time spent in open arms |

High-Resolution Analytical Techniques for Peptide Quantification and Metabolite Profiling

To understand the pharmacokinetic profile of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH and its fate in biological systems, highly sensitive and specific analytical techniques are essential. The oxidation of methionine and the presence of a D-amino acid can significantly alter the peptide's metabolism compared to the native neurotensin fragment.

Key Analytical Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, purification, and quantification of the peptide from biological matrices like plasma or brain tissue. nih.gov Reversed-phase HPLC is commonly used for peptides.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection and quantification of the parent peptide and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify the sites of metabolic modification.

Enzyme-Linked Immunosorbent Assay (ELISA): While less specific than LC-MS, ELISA can be a high-throughput method for quantifying the peptide in biological samples, provided that specific antibodies are available.

The analysis of metabolites is crucial for understanding the peptide's stability and duration of action. The Met(O2) modification is expected to confer resistance to oxidation in vivo, while the D-Lys substitution should prevent cleavage by certain proteases.

Computational Chemistry and Molecular Modeling Approaches in Peptide Design

Computational chemistry and molecular modeling play a pivotal role in the design and optimization of peptide analogs like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. These in silico methods provide insights into the structural basis of peptide-receptor interactions, guiding the synthesis of more potent and selective compounds.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of the peptide when bound to its receptor. Docking studies of neurotensin analogs with models of the NTS1 and NTS2 receptors can help to rationalize their binding affinities and selectivities. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-receptor complex, allowing for the study of the stability of the interaction and the conformational changes that occur upon binding. nih.gov This can reveal key residues involved in the binding process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of analogs with their biological activity. This can lead to the development of predictive models that can guide the design of new peptides with improved properties.

The design of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH likely benefited from such computational approaches to predict how the Met(O2) and D-Lys modifications would influence its interaction with neurotensin receptors.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH | L-Methionine sulfoxide-L-glutamic acid-L-histidine-L-phenylalanine-D-lysine-L-phenylalanine |

| NT | Neurotensin |

| 6-OHDA | 6-hydroxydopamine |

| PCP | Phencyclidine |

| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| cAMP | cyclic adenosine (B11128) monophosphate |

| H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | Adrenocorticotropic hormone fragment 4-13 |

Future Directions and Emerging Research Avenues for H Met O2 Glu His Phe D Lys Phe Oh

Identification of Novel Biological Targets and Signaling Pathways

While H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is known to be an analogue of the ACTH(4-9) fragment, suggesting interaction with melanocortin receptors, the precise receptor subtype selectivity and the full spectrum of its downstream signaling pathways remain to be elucidated. Future research should prioritize the characterization of its binding affinities for the five known melanocortin receptor subtypes (MC1R-MC5R). nih.gov Understanding this selectivity is crucial, as each receptor subtype mediates distinct physiological functions, ranging from pigmentation and inflammation (MC1R) to energy homeostasis (MC3R, MC4R) and exocrine gland function (MC5R). nih.gov

The activation of melanocortin receptors typically involves Gαs-protein coupling and subsequent stimulation of adenylyl cyclase to produce cyclic AMP (cAMP). doi.org However, evidence suggests that these receptors can also signal through alternative pathways, including the activation of phospholipase C (PLC), leading to increases in intracellular calcium, and the mitogen-activated protein kinase (MAPK/ERK) pathway. doi.orgmdpi.com Investigating whether H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH preferentially activates certain signaling cascades over others, a phenomenon known as biased agonism, could reveal novel mechanisms of action and therapeutic opportunities.

Furthermore, the neuroprotective effects of related ACTH analogues may be mediated by the modulation of neurotrophic factors. Brain-derived neurotrophic factor (BDNF) is a key molecule involved in neuronal survival, growth, and synaptic plasticity. nih.govyoutube.com Future studies should explore the impact of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH on the expression and signaling of BDNF and other neurotrophic factors, such as nerve growth factor (NGF).

Exploration of Synergistic Effects with Other Therapeutic Modalities in Experimental Models

The potential for H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH to act in concert with other therapeutic agents is a promising area of investigation. For instance, in the context of neurodegenerative diseases, combining this peptide with compounds that target different pathological pathways could lead to enhanced efficacy. A study on a mouse model of depressive amnesia showed neuroprotective effects from a combination of trans-resveratrol and hesperidin (B1673128) against methylglyoxal-induced neurotoxicity. nih.gov Exploring the co-administration of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH with such antioxidants or anti-inflammatory agents could reveal synergistic neuroprotective effects.

Moreover, given its potential influence on neuronal plasticity, investigating its combination with cognitive enhancers or rehabilitation therapies in models of stroke or traumatic brain injury could be a fruitful research direction. The peptide's ability to promote functional recovery could be amplified when paired with therapies that stimulate neural circuit reorganization.

Development of Advanced Delivery Systems for Research Applications

A significant hurdle for the therapeutic application of peptides is their delivery across the blood-brain barrier (BBB) and their stability in biological fluids. While the analogue known as Ebiratide has been shown to cross the BBB, enhancing its delivery efficiency and targeting specific brain regions remains a key challenge. nih.gov Future research should focus on the development of advanced delivery systems tailored for H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH.

Potential Advanced Delivery Systems:

| Delivery System | Description | Potential Advantages for H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. nih.govnih.gov | Can protect the peptide from degradation, prolong its circulation time, and be functionalized with targeting ligands to enhance BBB penetration. nih.govnih.gov |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm, made from polymers or lipids. nih.govnih.gov | Can be engineered to cross the BBB and can be designed for controlled and sustained release of the peptide. nih.govnih.gov Peptide-guided nanoparticles are a promising strategy for neuronal delivery. sciencedaily.com |

| Peptide-Based Shuttles | Short peptides that can transcytose across the BBB and can be conjugated to therapeutic peptides. nih.gov | Offers a specific and targeted approach to brain delivery with potentially low toxicity. nih.gov |

These delivery systems could be further enhanced by conjugation with ligands that target specific receptors on the BBB, such as the transferrin receptor or the insulin (B600854) receptor, to facilitate receptor-mediated transcytosis.

Application of Proteomics and Metabolomics in Peptide Research

To gain a comprehensive understanding of the biological effects of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, the application of "omics" technologies is essential. Proteomics and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the peptide in cells and tissues.

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to peptide treatment. acs.orgnih.govmdpi.com This could reveal novel protein targets and signaling pathways affected by H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. For example, a proteomic analysis of hepatocytes after exercise training revealed changes in the secretion of proteins involved in lipid metabolism. nih.gov A similar approach could be applied to neuronal cells treated with the peptide to identify secreted factors that mediate its neuroprotective effects.

Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. nih.govnih.gov This can provide insights into the metabolic pathways modulated by the peptide. For instance, metabolomic profiling of brain tissue after treatment could reveal changes in neurotransmitter levels, energy metabolism, or lipid profiles, offering clues to its mechanism of action.

Conceptual Frameworks for Next-Generation Peptide Analogues

The development of next-generation analogues of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH will be guided by a deeper understanding of its structure-activity relationships (SAR). nih.govnih.gov The existing modifications—methionine oxidation and D-lysine substitution—have already been shown to improve stability and potency compared to the native ACTH(4-9) fragment. nih.gov

Future design strategies could explore:

Further Amino Acid Substitutions: Systematically replacing other amino acids in the sequence with natural or unnatural amino acids to probe their role in receptor binding and activation.

Cyclization: Introducing cyclic constraints into the peptide backbone can enhance receptor affinity and selectivity, as well as improve metabolic stability.

C-terminal Modifications: As demonstrated with the related peptide ORG 2766, modifications to the C-terminal carboxyl group can significantly increase potency. nih.gov

N-methylation: N-methylation of peptide bonds can improve metabolic stability, lipophilicity, and bioavailability, and can also influence receptor subtype selectivity. nih.gov

By combining these strategies, it may be possible to design next-generation analogues with optimized pharmacokinetic profiles and enhanced therapeutic efficacy for specific neurological and other disorders.

Q & A

Q. What is the molecular structure and synthesis protocol for H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH?

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic analog of ACTH4–9, modified to resist enzymatic degradation. The structure includes a sulfoxidized methionine residue (Met(O2)) and a D-lysine substitution to enhance stability. Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies, followed by oxidation of methionine and purification via HPLC .

Q. What are the primary mechanisms of action of this peptide in neuroprotection?

The peptide lacks corticosteroid or melanocyte-stimulating activity but exerts neurotrophic effects by modulating synaptic plasticity and myelin repair. It reduces delayed components of visual evoked potentials (VEPs) and increases β-wave EEG activity (20–21 Hz), correlating with improved myelination in chronic experimental autoimmune encephalomyelitis (EAE) models .

Q. What animal models are validated for studying this compound?

Q. What are the optimal storage and solubility conditions for this peptide?

Store lyophilized peptide at -20°C in airtight containers. For in vivo use, dissolve in saline (0.9% NaCl) or 0.1% BSA/0.05 N HCl for subcutaneous administration. Avoid repeated freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How to design a robust experiment to evaluate neuroprotection in EAE models?

Q. How to resolve contradictions between behavioral improvements and electrophysiological data?

In some studies, behavioral recovery (e.g., motor coordination) may precede normalization of VEPs. Address this by:

- Conducting longitudinal assessments to track temporal discordance.

- Using multi-modal endpoints (e.g., immunohistochemistry for axonal integrity alongside VEPs) .

- Applying advanced statistical models (e.g., mixed-effects regression) to account for inter-individual variability .

Q. What dosing protocols optimize efficacy in chronic demyelination models?

Q. How does this peptide integrate with immunomodulatory therapies for multiple sclerosis?

Preclinical data suggest synergy with interferon-β or glatiramer acetate. Design combinatorial trials with:

Q. What are the implications of β-wave EEG changes observed post-treatment?

Increased β-band power (20–21 Hz) correlates with enhanced thalamocortical synchronization and myelin repair. Use time-frequency analysis to differentiate transient vs. sustained effects and link to histological evidence of remyelination .

Methodological Considerations

Q. Q. How to validate peptide stability in in vivo assays?

Q. What statistical approaches address variability in electrophysiological data?

- Normalize VEP latency to baseline values.

- Apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.

- Use multivariate analysis to control for confounders like body weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.